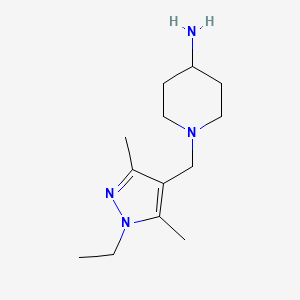

1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-4-17-11(3)13(10(2)15-17)9-16-7-5-12(14)6-8-16/h12H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGONQHKYLDRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CN2CCC(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine is a derivative of piperidine and pyrazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H22N4

- Molecular Weight: 222.33 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the ability of pyrazole-containing compounds to inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | High antiproliferative effect |

| Colorectal Cancer | HT29 | Moderate inhibition |

| Renal Cancer | 786-O | Notable cytotoxicity |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways such as VEGFR inhibition and modulation of apoptotic proteins .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several pathogens. The findings from in vitro studies reveal:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | Strong bactericidal activity |

| Escherichia coli | 0.25 μg/mL | Effective against biofilm formation |

| Klebsiella pneumoniae | 0.30 μg/mL | Moderate inhibition |

These results suggest that the compound can effectively combat both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. A study reported:

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Candida albicans | 0.15 μg/mL | Fungicidal |

| Aspergillus niger | 0.20 μg/mL | Moderate activity |

The antifungal effects are attributed to the disruption of fungal cell membrane integrity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Lung Cancer: A patient treated with a pyrazole derivative showed a significant reduction in tumor size after four cycles of therapy.

- Antibacterial Resistance Study: In a clinical trial assessing antibiotic resistance, the compound was found to restore sensitivity in resistant strains of Staphylococcus aureus.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents. Its potential applications include:

- Anticancer Activity : Initial studies suggest that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells .

Neuropharmacology

Given the presence of the piperidine ring, this compound may influence neurotransmitter systems:

- Cognitive Enhancement : There is growing interest in piperidine derivatives for their potential to enhance cognitive functions. Studies on related compounds have shown promise in improving memory and learning processes .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties, which could be harnessed for treating inflammatory diseases:

- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies and Research Findings

Q & A

Q. How can the stereochemistry of 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine be resolved experimentally?

- Methodological Answer : Use X-ray crystallography to determine absolute configuration, supported by NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC for enantiomeric separation. Computational methods (DFT or molecular docking) may predict bioactive conformers .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What synthetic routes are viable for preparing this compound with high purity?

- Methodology : Optimize nucleophilic substitution between 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and piperidin-4-amine under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC and purify via column chromatography (silica gel, gradient elution). Validate purity using GC-MS and elemental analysis .

【课本详解】|人教版英语九年级上册Unit1词汇讲解知识点精讲全网最细致29:12

Advanced Research Questions

Q. How does the compound interact with CNS targets (e.g., serotonin/dopamine receptors) in silico?

- Methodology : Perform molecular dynamics simulations using software like AutoDock Vina or GROMACS. Compare binding affinities to known ligands (e.g., risperidone for 5-HT2A). Validate predictions with radioligand displacement assays (IC50 determination) .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What metabolic pathways dominate in vivo, and how do metabolites affect toxicity?

Q. How to resolve conflicting solubility data across experimental batches?

- Troubleshooting : Perform controlled solubility studies (e.g., shake-flask method) in buffers (pH 1.2–7.4). Analyze polymorphic forms via PXRD and DSC. If discrepancies persist, investigate residual solvents (GC headspace) or counterion effects (e.g., HCl salt vs. freebase) .

【吃瓜】买显卡?核显就够了!APU超频教程10:11

Data Contradiction Analysis

Q. Conflicting results in receptor affinity assays: How to identify experimental artifacts?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.